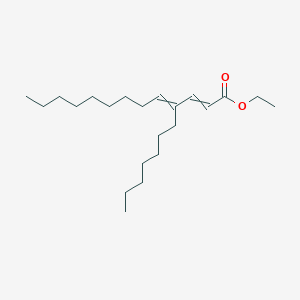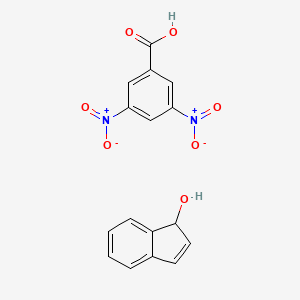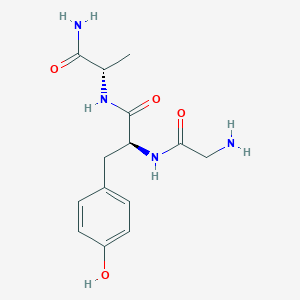
Glycyl-L-tyrosyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-tyrosyl-L-alaninamide: is a tripeptide composed of glycine, tyrosine, and alanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and materials science. The presence of amino acids like tyrosine and alanine in its structure contributes to its unique properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of N-chloroacetyl-L-tyrosine with glycine and alanine under alkaline conditions.
Ammonolysis Reaction: Another method involves the ammonolysis of N-chloroacetyl-L-tyrosine with concentrated aqueous ammonia. This reaction is performed at a temperature of 40-50°C and a pressure of -0.08MPa to -0.10MPa.
Industrial Production Methods: Industrial production of Glycyl-L-tyrosyl-L-alaninamide often involves the use of immobilized cells or enzymes to enhance the efficiency and yield of the synthesis process. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase can be used for continuous production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycyl-L-tyrosyl-L-alaninamide can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the amide bonds, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the amino and carboxyl groups. Reagents like acyl chlorides and anhydrides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of acylated or esterified products.
Scientific Research Applications
Chemistry: Glycyl-L-tyrosyl-L-alaninamide is used as a model compound in peptide synthesis and studies related to peptide bond formation and stability.
Biology: In biological research, this tripeptide is used to study protein-protein interactions, enzyme-substrate specificity, and peptide transport mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to mimic natural peptides and interact with biological targets. It is investigated for its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the development of novel biomaterials and as a component in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-tyrosyl-L-alaninamide involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the tyrosine residue allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to target proteins. The compound can modulate enzymatic activity and influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Glycyl-L-tyrosine: A dipeptide composed of glycine and tyrosine, used in similar applications but lacks the alanine residue.
L-alanyl-L-glutamine: Another tripeptide with different amino acid composition, used in therapeutic applications.
L-alanyl-L-alanine: A dipeptide used in studies related to peptide stability and solubility.
Uniqueness: Glycyl-L-tyrosyl-L-alaninamide is unique due to the presence of all three amino acids (glycine, tyrosine, and alanine) in its structure. This combination imparts distinct physicochemical properties and biological activities, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
54604-44-3 |
|---|---|
Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C14H20N4O4/c1-8(13(16)21)17-14(22)11(18-12(20)7-15)6-9-2-4-10(19)5-3-9/h2-5,8,11,19H,6-7,15H2,1H3,(H2,16,21)(H,17,22)(H,18,20)/t8-,11-/m0/s1 |
InChI Key |
NQLWAWZBRFKIQP-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


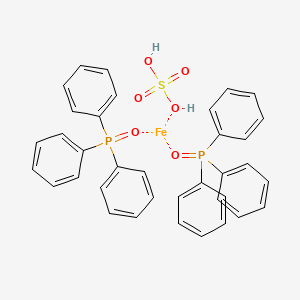
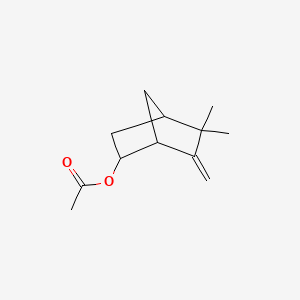

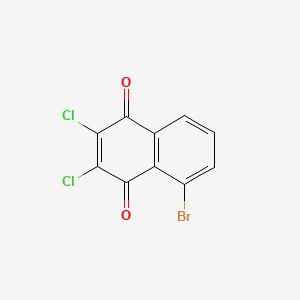
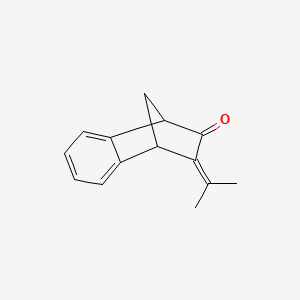

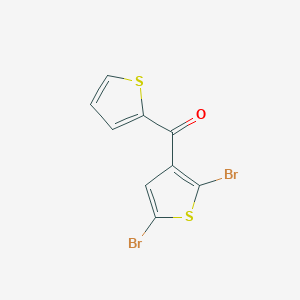
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
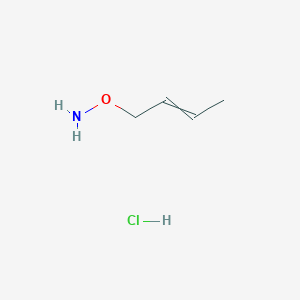

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
